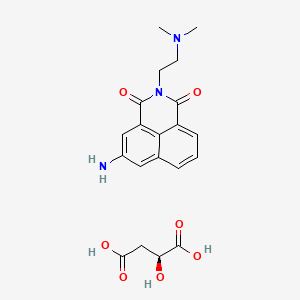
Amonafide L-malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アモナフィド L-マレアートは、新規な DNA 挿入剤およびトポイソメラーゼ II 阻害剤です。これはナフタレン酸のイミド誘導体であり、さまざまな癌、特に急性骨髄性白血病(AML)の治療に大きな可能性を示しています。 従来のアンソロサイクリンとは異なり、アモナフィド L-マレアートは多剤耐性(MDR)機構の基質ではなく、そのため癌治療における薬剤耐性を克服するための有望な候補となっています .
準備方法
合成経路と反応条件: アモナフィド L-マレアートの合成には、ナフタレン酸無水物を適切なアミンと反応させてイミド誘導体を生成することが含まれます。続いて、リンゴ酸との反応によってマレアート塩が生成されます。 温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と純度を確保するために最適化されています .
工業生産方法: アモナフィド L-マレアートの工業生産では、通常、バッチ式または連続フロー反応器を使用した大規模合成が行われます。 このプロセスは、費用対効果が高くスケーラブルになるように設計されており、最終生成物の均一性と安全性を確保するための厳格な品質管理対策が講じられています .
化学反応の分析
反応の種類: アモナフィド L-マレアートは、次を含むさまざまな化学反応を起こします。
酸化: アモナフィドは酸化されて反応性の高い中間体を生成する可能性があり、その細胞毒性効果に寄与する可能性があります。
還元: 還元反応はイミド基を修飾し、化合物の活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、酸化、還元、および置換されたさまざまなアモナフィド誘導体が含まれ、それぞれが異なる化学的および生物学的特性を持っています .
科学的研究の応用
アモナフィド L-マレアートは、次を含む幅広い科学研究アプリケーションを持っています。
化学: DNA 挿入とトポイソメラーゼ阻害を研究するためのモデル化合物として使用されます。
生物学: 細胞周期制御とアポトーシスへの影響について調査されています。
医学: AML やその他の癌の治療のための臨床試験中です。
産業: 新規抗癌剤や治療薬の開発における潜在的な用途 .
作用機序
アモナフィド L-マレアートは、DNA に挿入され、トポイソメラーゼ II を阻害することで効果を発揮します。これは、DNA 二重鎖切断の形成、DNA 複製阻害、アポトーシス誘導につながります。 この化合物は、MDR タンパク質の基質ではないため、耐性癌細胞においてもその細胞毒性活性を維持することができます .
類似化合物:
- ダウノルビシン
- エトポシド
- ミトキサントロン
比較: アモナフィド L-マレアートは、これらの化合物といくつかの重要な点で異なります。
- 作用機序: 古典的なトポイソメラーゼ II 阻害剤とは異なり、アモナフィドは DNA と切断可能な複合体を形成しません。
- 耐性プロファイル: アモナフィドは MDR タンパク質の基質ではないため、耐性癌細胞に対して効果的です。
- 毒性: アモナフィドは、アンソロサイクリンの心毒性に関与する酸化還元反応性およびフリーラジカル反応性薬物フォアを欠いています .
類似化合物との比較
- Daunorubicin
- Etoposide
- Mitoxantrone
Comparison: Amonafide L-malate differs from these compounds in several key aspects:
- Mechanism of Action: Unlike classical topoisomerase II inhibitors, amonafide does not form cleavable complexes with DNA.
- Resistance Profile: Amonafide is not a substrate for MDR proteins, making it effective against resistant cancer cells.
- Toxicity: Amonafide lacks the redox and free radical reactive pharmacophores associated with the cardiotoxicity of anthracyclines .
生物活性
Amonafide L-malate, also known as AS1413, is a novel compound with significant biological activity, particularly in the treatment of secondary acute myeloid leukemia (S-AML). It is classified as a DNA intercalator and an ATP-independent inhibitor of topoisomerase II, which allows it to maintain its efficacy even in the presence of multidrug resistance (MDR) mechanisms commonly found in cancer cells.
This compound operates primarily through two mechanisms:
- DNA Intercalation : By inserting itself between DNA base pairs, amonafide disrupts the normal function of DNA, leading to cell cycle arrest and apoptosis in cancer cells.
- Topoisomerase II Inhibition : Amonafide inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition results in the accumulation of DNA breaks, further contributing to its cytotoxic effects .
Efficacy in Clinical Trials
This compound has been extensively studied in clinical trials, particularly for its effectiveness against S-AML. Key findings include:
- Phase I Trials : In trials involving 43 patients with relapsed or refractory AML, complete remission (CR) was achieved in 10 out of 26 patients when combined with cytarabine. Notably, responses were observed in 9 out of 20 patients specifically with secondary AML .
- Phase II Trials : A study showed that this compound combined with cytarabine produced a CR rate of 45% in S-AML patients. These results are particularly promising given the poor prognosis typically associated with this population .
Resistance Mechanisms
One of the significant advantages of this compound is its ability to bypass common MDR mechanisms. Research indicates that it is a poor substrate for several MDR-associated drug efflux proteins, including P-glycoprotein (Pgp), multidrug resistance protein-1 (MRP-1), and breast cancer resistance protein (BCRP). This characteristic distinguishes it from traditional topoisomerase II inhibitors like doxorubicin and etoposide, which often fail due to resistance mechanisms .
Comparative Efficacy Table
| Drug | CR Rate (%) | MDR Substrate Status |
|---|---|---|
| This compound | 45 | Poor substrate |
| Doxorubicin | Variable | Good substrate |
| Etoposide | Variable | Good substrate |
| Daunorubicin | Variable | Good substrate |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : A patient with therapy-related AML achieved CR after treatment with this compound combined with cytarabine, demonstrating significant improvement in overall survival compared to previous therapies.
- Case Study 2 : In a cohort study involving older patients, this compound was found to be equally effective as in younger patients, suggesting its broad applicability across age groups .
Safety Profile
The safety profile of this compound has been deemed acceptable across various studies. Common side effects include hematological toxicities such as neutropenia and thrombocytopenia, which are typical for chemotherapeutic agents but manageable within clinical settings .
特性
CAS番号 |
618863-54-0 |
|---|---|
分子式 |
C20H23N3O7 |
分子量 |
417.4 g/mol |
IUPAC名 |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChIキー |
JNZBHHQBPHSOMU-WNQIDUERSA-N |
SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |
異性体SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O |
正規SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amonafide L-malate; AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















